molecular formula C9H14BrFN2O B2928130 4-bromo-1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole CAS No. 1856048-00-4

4-bromo-1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole

Cat. No.: B2928130
CAS No.: 1856048-00-4
M. Wt: 265.126
InChI Key: PHOQLSWEQDZKAQ-UHFFFAOYSA-N
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Description

4-bromo-1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 4-position, a fluoroethyl group at the 1-position, and a propoxymethyl group at the 5-position. These substituents impart unique chemical and physical properties to the molecule, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Bromine Atom: The bromine atom can be introduced at the 4-position of the pyrazole ring through electrophilic bromination using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Attachment of the Fluoroethyl Group: The fluoroethyl group can be introduced at the 1-position through nucleophilic substitution reactions using 2-fluoroethyl halides.

    Attachment of the Propoxymethyl Group: The propoxymethyl group can be introduced at the 5-position through alkylation reactions using propoxymethyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Addition Reactions: The presence of multiple functional groups allows for addition reactions with various reagents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, and thiols can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate and hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield azido, cyano, or thiol derivatives, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species.

Scientific Research Applications

4-bromo-1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: It is used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-bromo-1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of the bromine, fluoroethyl, and propoxymethyl groups can influence its binding affinity and selectivity for these targets. The compound may exert its effects through the modulation of specific biochemical pathways, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

4-bromo-1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole can be compared with other similar compounds, such as:

    4-bromo-1-(2-fluoroethyl)-1H-pyrazole: Lacks the propoxymethyl group, which may result in different chemical and biological properties.

    4-bromo-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one: Contains a different heterocyclic ring structure, leading to distinct reactivity and applications.

    4-bromo-1-(2-fluoroethyl)-1H-indole: Features an indole ring instead of a pyrazole ring, which can affect its interactions with biological targets.

The uniqueness of this compound lies in the combination of its substituents and the pyrazole ring, which confer specific chemical and biological properties that may not be present in other similar compounds.

Properties

IUPAC Name

4-bromo-1-(2-fluoroethyl)-5-(propoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BrFN2O/c1-2-5-14-7-9-8(10)6-12-13(9)4-3-11/h6H,2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOQLSWEQDZKAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=C(C=NN1CCF)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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